molecular formula C8H11NO2 B13160248 3-Amino-1-(furan-2-yl)butan-2-one

3-Amino-1-(furan-2-yl)butan-2-one

Cat. No.: B13160248
M. Wt: 153.18 g/mol
InChI Key: AMCKCTICULBINB-UHFFFAOYSA-N
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Description

Chemical Identifier: 3-Amino-1-(furan-2-yl)butan-2-one is a chemical compound with the CAS Number 1597980-10-3 . It has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . Its structure can be represented by the SMILES notation CC(N)C(=O)CC1=CC=CO1 . Research Applications and Scientific Context: This compound belongs to the class of 2-furanones, which are recognized as versatile building blocks in organic and medicinal chemistry . Furanone derivatives are known for their broad bioactivity and are frequently investigated as precursors for synthesizing more complex heterocyclic compounds . Specifically, 2-furanones can undergo facile ring-opening and conversion into various pharmacologically relevant structures, including pyrrolones, pyridazinones, and pyrazoles . These derivatives have attracted significant research interest for their potential biological activities. For instance, novel heterocyclic compounds synthesized from furanone precursors have demonstrated promising anti-inflammatory activity in vitro, acting as dual inhibitors of the cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes, as well as inhibitors of tumour necrosis factor-alpha (TNF-α) . The furan ring system is a common motif in medicinal chemistry and is found in certain approved drugs and numerous natural products with reported anti-inflammatory and anticancer properties . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. The specific hazard statements for this compound are not fully classified in the searched literature .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(furan-2-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3

InChI Key

AMCKCTICULBINB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CC=CO1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Amino-1-(furan-2-yl)butan-2-one

Synthetic Routes

Several synthetic strategies have been reported for the preparation of this compound or closely related analogs, involving key transformations such as reductive amination, Grignard reactions, and catalytic amination of furan-containing ketones.

Reductive Amination of 1-(Furan-2-yl)butan-2-one
  • Method: The most common approach involves the reductive amination of 1-(furan-2-yl)butan-2-one with ammonia or primary amines.
  • Reagents and Conditions: Typically, sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) catalyst is used as the reducing agent.
  • Mechanism: The ketone reacts with the amine to form an imine intermediate, which is subsequently reduced to the corresponding amino ketone.
  • Advantages: This method offers good selectivity and yields under mild conditions.
  • Example: Reaction of 1-(furan-2-yl)butan-2-one with ammonia in the presence of NaBH3CN at room temperature yields this compound.
Grignard Reaction Followed by Oxidation
  • Method: Preparation can also proceed via the reaction of 2-furylmagnesium bromide (a Grignard reagent) with an appropriate aldehyde or ester, followed by oxidation to introduce the ketone functionality.
  • Steps:
    • Formation of 2-furylmagnesium bromide from 2-bromofuran and magnesium.
    • Nucleophilic addition to an aldehyde (e.g., acetaldehyde) to form an alcohol intermediate.
    • Oxidation of the alcohol to the ketone.
  • Outcome: This route can yield the this compound after subsequent amination steps.
Copper-Catalyzed γ-C(sp3)-H Amination of 1-(Furan-2-yl)butan-2-one
  • Method: A recent advancement involves copper-catalyzed dehydrogenative γ-C(sp3)-H amination of 1-(furan-2-yl)butan-2-one using amines.
  • Catalysts and Conditions: Cu(OAc)2 with 2,2'-bipyridine ligand and TEMPO as oxidant in toluene at elevated temperatures (~110-120 °C).
  • Mechanism: The reaction proceeds via activation of the γ-C-H bond adjacent to the ketone, followed by amination to install the amino group.
  • Yields: Moderate to excellent yields reported depending on amine substrates.
  • Significance: This method provides a direct C-H functionalization route to the amino ketone without pre-functionalization.

Industrial and Scale-Up Considerations

  • Scale-Up: Industrial synthesis often adapts reductive amination and catalytic amination methods using continuous flow reactors to enhance yield and purity.
  • Optimization: Parameters such as temperature, solvent choice, and catalyst loading are optimized for cost-efficiency and environmental compliance.
  • Purification: Crystallization and chromatographic techniques are employed to isolate the compound with high purity.

Data Tables Summarizing Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations Reference
Reductive Amination 1-(Furan-2-yl)butan-2-one, NH3 or amine, NaBH3CN 70–85 Mild conditions, selective Sensitive to moisture
Grignard Reaction + Oxidation 2-Furylmagnesium bromide, aldehyde, oxidant 60–75 Versatile, allows structural variation Multi-step, sensitive reagents
Copper-Catalyzed γ-C-H Amination Cu(OAc)2, 2,2'-bipyridine, TEMPO, amine, toluene 65–90 Direct C-H amination, broad scope Requires elevated temperature

Detailed Research Findings and Mechanistic Insights

Reductive Amination Pathway

  • The imine intermediate formation is the rate-determining step.
  • Sodium cyanoborohydride selectively reduces imines over ketones, minimizing side reactions.
  • Palladium-catalyzed hydrogenation offers an alternative but requires careful control to avoid over-reduction of the furan ring.

Copper-Catalyzed γ-C(sp3)-H Amination

  • TEMPO acts as a radical oxidant facilitating hydrogen abstraction.
  • The reaction proceeds through a radical intermediate stabilized by the furan ring.
  • The amino group installation occurs selectively at the γ-position relative to the ketone, preserving the furan heterocycle.
  • Mechanistic studies identified intermediates such as enones and keto-enals that convert to the amino-furan product under reaction conditions.

Oxidative Dearomatization and Cyclization (Related Furan Chemistry)

  • Oxidative rearrangement of 4-(furan-2-yl)butan-2-ones can form spiro-intermediates leading to functionalized furans.
  • This process involves enolization facilitated by electron-withdrawing groups at the α-position to the ketone, promoting nucleophilic attack on the furan ring.
  • The reaction sequence is related to the Paal–Knorr synthesis of furans and can be adapted to prepare substituted furan derivatives, potentially including amino ketones.

Summary and Outlook

  • The preparation of this compound is well-established through reductive amination and Grignard-based synthetic routes.
  • Recent advances in copper-catalyzed direct C-H amination provide more efficient and versatile synthetic access.
  • Industrial synthesis benefits from continuous flow and catalytic methods optimizing yield and purity.
  • Mechanistic understanding supports further development of selective functionalization strategies for furan-containing amino ketones.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(furan-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 3-amino-1-(furan-2-yl)butanol.

Scientific Research Applications

3-Amino-1-(furan-2-yl)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-1-(furan-2-yl)butan-2-one with structurally related compounds from the evidence, focusing on molecular features, physical properties, and functional group impacts.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Spectral Data (IR/NMR)
This compound (Target) C₈H₁₁NO₂ 153.18 N/A Ketone, amine, furan Predicted: NH₂ (~3400 cm⁻¹), C=O (~1700 cm⁻¹)
3-Amino-1-(furan-2-yl)-1H-benzo[f]chromene-2-carbonitrile (5t) C₂₂H₁₃N₂O₂ 337.35 225–227 Nitrile, amine, furan, chromene NH₂ (3370 cm⁻¹), CN (2220 cm⁻¹), C-O-C (1245 cm⁻¹)
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 164.20 N/A Ketone, phenol C=O (~1710 cm⁻¹), OH (~3200 cm⁻¹)
3,3-Dimethyl-1-[(3-methylpentynyl)amino]-2-butanone C₁₂H₂₀N₂O 208.30 N/A Ketone, branched amine, alkyne C≡C (~2100 cm⁻¹), C=O (~1690 cm⁻¹)
3-oxo-2-Phenylbutanamide C₁₀H₁₁NO₂ 177.20 N/A Ketone, amide, phenyl C=O (amide: ~1650 cm⁻¹; ketone: ~1700 cm⁻¹)
3-Amino-1-(furan-2-yl)butan-1-ol C₈H₁₃NO₂ 155.19 N/A Alcohol, amine, furan OH (~3300 cm⁻¹), NH₂ (~3400 cm⁻¹)

Key Comparisons:

Functional Group Influence on Reactivity and Stability

  • The amide group in 3-oxo-2-phenylbutanamide enhances hydrogen-bonding capacity compared to the primary amine in the target compound, likely improving crystallinity but reducing nucleophilicity.
  • The nitrile group in compound 5t introduces electron-withdrawing effects, stabilizing the chromene system but increasing molecular weight and melting point (225–227°C) relative to the target compound.

Substituent Effects on Physical Properties

  • The furan ring in both the target compound and 5t contributes to π-π stacking interactions, but the larger chromene scaffold in 5t elevates its melting point.
  • Branched alkyl chains (e.g., in ) reduce solubility in polar solvents due to steric hindrance, whereas the target compound’s linear structure may enhance solubility in alcohols or ethers.

Spectroscopic Signatures The ketone C=O stretch (~1700 cm⁻¹) is consistent across analogs but shifts slightly depending on adjacent substituents (e.g., electron-donating groups lower the wavenumber). The furan C-O-C vibration (~1245 cm⁻¹ in 5t ) is a diagnostic marker absent in non-furan analogs like or .

The alcohol derivative () lacks the ketone’s electrophilic character, limiting its utility in condensation reactions compared to the target.

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s amine and ketone groups may necessitate protective strategies (e.g., Boc protection) to prevent undesired side reactions during synthesis.
  • Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) are unavailable in the evidence; inferences are drawn from analogs.
  • Validation Methods : Programs like SHELXL and spectroscopic techniques (IR, NMR) are critical for confirming structural assignments in related compounds.

Biological Activity

3-Amino-1-(furan-2-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H9_{9}N1_{1}O2_{2}, with a molecular weight of approximately 155.18 g/mol. The compound contains an amino group, a furan ring, and a ketone functional group, which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • π-π Interactions : The furan ring allows for π-π interactions, which can stabilize binding to proteins and enzymes.

These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as antimicrobial and potential anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance:

Microorganism Activity
Candida albicansInhibited growth
Escherichia coliInhibited growth
Staphylococcus aureusInhibited growth

The mechanism underlying this antimicrobial activity involves disruption of cell membrane integrity and interference with essential metabolic pathways within microbial cells.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research on structurally related compounds has shown promising results against various cancer cell lines, indicating potential antiangiogenic effects . The specific mechanisms are still under investigation but may involve modulation of signaling pathways critical for tumor growth and metastasis.

Case Studies

  • Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of furan derivatives demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method, showing zones of inhibition comparable to standard antibiotics.
  • Anticancer Potential : In vitro assays were performed on several cancer cell lines (e.g., MCF7, HeLa) to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds reveals interesting insights:

Compound Name Structural Features Unique Aspects
4-(Furan-2-yl)butan-2-oneFuran ring with ketoneLacks amino group
5-Amino-N-(furan-2-yl)butanamideAmine derivativeDifferent functional group (amide)
3-Amino-1-(furan-3-yl)butan-2-oneSimilar structure but different furan positionPotentially different biological activities

The presence of both an amino group and a furan ring in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs .

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